2-Chloro-3-cyano-5-ethyl-6-methylpyridine
Overview
Description
2-Chloro-3-cyano-5-ethyl-6-methylpyridine is a heterocyclic organic compound with the molecular formula C9H9ClN2. This compound is characterized by a pyridine ring substituted with chlorine, cyano, ethyl, and methyl groups. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyano-5-ethyl-6-methylpyridine using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-5-ethyl-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylated derivatives of the original compound.
Scientific Research Applications
2-Chloro-3-cyano-5-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the cyano and ethyl groups.
3-Cyano-5-ethyl-6-methylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-3-cyano-6-methylpyridine: Similar structure but lacks the ethyl group.
Uniqueness
2-Chloro-3-cyano-5-ethyl-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (cyano) and electron-donating (ethyl and methyl) groups on the pyridine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-3-7-4-8(5-11)9(10)12-6(7)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAOWSZWDCTPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1C)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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